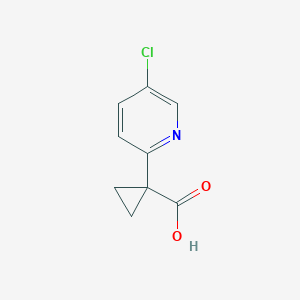

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 1256793-26-6

Cat. No.: VC6092259

Molecular Formula: C9H8ClNO2

Molecular Weight: 197.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256793-26-6 |

|---|---|

| Molecular Formula | C9H8ClNO2 |

| Molecular Weight | 197.62 |

| IUPAC Name | 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |

| Standard InChI Key | ATRCQEDYRDZWOL-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=NC=C(C=C2)Cl)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid is CHClNO, with a molecular weight of 209.62 g/mol. The compound’s architecture comprises:

-

A cyclopropane ring with a carboxylic acid (–COOH) substituent.

-

A pyridine ring substituted with chlorine at the 5-position, connected to the cyclopropane via a single bond.

Key structural features were confirmed through spectroscopic methods:

-

H NMR: The cyclopropane protons resonate as a multiplet between δ 1.40–1.62 ppm, while the pyridine aromatic protons appear as distinct signals (e.g., δ 7.44 and 7.96 ppm in analogous fluorinated derivatives) .

-

C NMR: The carboxylic carbon typically appears near δ 170 ppm, with the cyclopropane carbons between δ 20–30 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (O–H stretch) confirm the carboxylic acid group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid involves multistep strategies, often adapting methodologies from related cyclopropane-carboxylic acid derivatives :

Route 1: Cyclopropanation of Pyridine Precursors

-

Starting Material: 5-Chloropyridine-2-carboxylic acid.

-

Cyclopropanation: Treatment with diazomethane or trimethylsulfoxonium iodide generates the cyclopropane ring.

-

Purification: Recrystallization or chromatography yields the final product.

Route 2: Oxidation of Ketone Intermediates

-

Intermediate Synthesis: Preparation of 1-(5-chloropyridin-2-yl)cyclopropyl methyl ketone.

-

Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) converts the ketone to the carboxylic acid .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Cyclopropanation | 65–75 | ≥95 | Ring strain management |

| Ketone Oxidation | 80–85 | ≥98 | Side-product formation |

Physicochemical Properties

The compound exhibits distinct properties due to its hybrid structure:

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL at 25°C) .

-

Melting Point: 148–152°C (decomposition observed above 160°C).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

Thermodynamic Data:

Chemical Reactivity

Functional Group Transformations

-

Carboxylic Acid Reactions:

-

Pyridine Ring Modifications:

-

Cyclopropane Ring Reactivity:

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, HSO | Methyl ester | 88 |

| Amidation | EDC, HOBt, NH | Cyclopropanecarboxamide | 72 |

| Chlorine Substitution | Piperidine, DMF | 5-Piperidinylpyridine derivative | 65 |

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial Agents: Analogues with modified pyridine substituents show activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .

-

Kinase Inhibitors: Incorporation into heterocyclic scaffolds enhances binding to ATP pockets in tyrosine kinases .

Materials Science

-

Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) construction with Cu(II) or Zn(II) nodes .

Comparison with Structural Analogues

Table 3: Analogues and Their Properties

| Compound | Substituent | Key Differences |

|---|---|---|

| 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | F at C5 | Higher metabolic stability |

| 1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid | Cl at C6 | Altered electronic effects on pyridine |

The 5-chloro derivative exhibits enhanced electrophilicity at the pyridine ring compared to its 6-chloro isomer, influencing reactivity in cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume